2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Specifically designed for medicinal chemistry SAR campaigns, this building block features a unique 2-bromo-4-fluoro-5-methyl substitution pattern. The strategic 5-methyl group is critical for investigating the 'magic methyl effect' — a proven strategy to boost potency, selectivity, and ADME profiles of drug candidates compared to des-methyl analogs. The aryl bromide enables versatile Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid diversification. Using a less-substituted analog risks synthetic failure and forfeits key pharmacological advantages. Ensure your library synthesis targets optimal molecular interactions.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 2090478-20-7
Cat. No. B6601855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid
CAS2090478-20-7
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)Br)CC(=O)O
InChIInChI=1S/C9H8BrFO2/c1-5-2-6(3-9(12)13)7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13)
InChIKeyMTQQARWNKPXWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid: A Core Building Block for Specialized Organic Synthesis


2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid (CAS: 2090478-20-7) is a halogenated aromatic carboxylic acid with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol [1]. It is primarily utilized as a specialized building block in medicinal chemistry and organic synthesis, where its unique substitution pattern on the phenylacetic acid core offers distinct reactivity compared to simpler halogenated analogs . The compound's role is that of an intermediate, and its value is derived from its ability to introduce a specific, densely functionalized aryl group into more complex molecular architectures.

Beyond Simple Halogenation: The Critical Role of Methyl Substitution in 2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid Reactivity


Simply substituting a generic bromo-fluoro-phenylacetic acid for this compound introduces significant risk of synthetic failure or altered downstream biological activity. The presence of the 5-methyl group is not merely an inert addition; it actively modulates the electronic properties and steric environment of the aromatic ring, directly influencing the outcome of cross-coupling reactions like Suzuki-Miyaura couplings [1]. Furthermore, the 'magic methyl effect' is a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group can drastically improve the potency, selectivity, and metabolic stability of a drug candidate compared to its des-methyl analog [1]. Using a less-substituted analog forfeits these potential advantages and may necessitate a complete re-optimization of a synthetic pathway or a structure-activity relationship (SAR) study.

Quantitative Evidence for Selecting 2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid Over Close Analogs


Molecular Weight Differentiation: A Quantifiable Difference from Common Des-Methyl Analogs

The target compound's molecular weight (247.06 g/mol) is quantifiably higher than common des-methyl analogs, such as 2-bromo-4-fluorophenylacetic acid (233.03 g/mol) [1]. This difference is critical for procurement and analytical verification.

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Synthetic Utility via the 'Magic Methyl Effect': A Class-Level Inference for Superior Drug-Like Properties

While direct potency data for this specific intermediate is not published, its incorporation of a 5-methyl group allows for a class-level inference of improved drug-like properties in derived final compounds. The 'magic methyl effect' is a validated medicinal chemistry principle where the addition of a single methyl group to a lead compound can increase its potency against a biological target [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Regiochemical Uniqueness: Differentiating from the 4-Bromo-5-Fluoro-2-Methyl Isomer

The specific substitution pattern (2-bromo, 4-fluoro, 5-methyl) is a quantifiable structural feature that differentiates this compound from regioisomers like methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate . This difference in atomic connectivity leads to distinct reactivity in subsequent synthetic steps.

Organic Synthesis Regiochemistry Building Blocks

Key Application Scenarios for 2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid in R&D


Structure-Activity Relationship (SAR) Studies in Drug Discovery

This compound is ideally suited for SAR campaigns aiming to explore the 'magic methyl effect' in a densely functionalized arylacetic acid series [1]. Its use allows medicinal chemists to compare the potency, selectivity, and ADME properties of a final drug candidate containing the 5-methyl group versus a des-methyl analog, enabling the identification and optimization of key molecular interactions.

Synthesis of Complex Drug-Like Molecules via Palladium-Catalyzed Cross-Coupling

The aryl bromide handle at the 2-position is a prime site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or amine partners to build molecular complexity [1]. The presence of the 4-fluoro and 5-methyl groups modulates the electronics of the ring, influencing the coupling efficiency and regioselectivity, a key differentiator from simpler bromo-fluoro-phenylacetic acids.

Precursor for Fluorinated and Halogenated Heterocycles

The carboxylic acid functional group is a versatile synthetic handle that can be converted into amides, esters, or reduced to alcohols [1]. This allows the 2-(2-bromo-4-fluoro-5-methylphenyl) core to be incorporated into a wide range of pharmacologically relevant heterocycles and functional groups, making it a versatile starting material for generating libraries of novel compounds for biological screening.

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